molecular formula C13H18N2 B13030684 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine

3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine

Cat. No.: B13030684
M. Wt: 202.30 g/mol
InChI Key: XOWCDVZSWMNBHV-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine: is a bicyclic amine compound characterized by its unique structure, which includes a benzyl group attached to a nitrogen atom within a bicyclic framework. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzyl group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the bicyclic amine under basic conditions.

Industrial Production Methods: While specific industrial methods for the large-scale production of 3-Benzyl-3-azabicyclo[41

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the bicyclic core, potentially opening the ring structure or reducing any double bonds present.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like benzyl halides and bases such as sodium hydroxide or potassium carbonate are commonly employed.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Reduced bicyclic amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules with potential biological activities .

Biology and Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets, such as neurotransmitter receptors or enzymes.

Industry: In the industrial context, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine is not fully elucidated, but it is believed to interact with molecular targets such as neurotransmitter receptors or enzymes. The bicyclic structure may allow for specific binding interactions, influencing the activity of these targets and leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine is unique due to its specific bicyclic framework and the presence of a benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

3-benzyl-3-azabicyclo[4.1.0]heptan-1-amine

InChI

InChI=1S/C13H18N2/c14-13-8-12(13)6-7-15(10-13)9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2

InChI Key

XOWCDVZSWMNBHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2(C1C2)N)CC3=CC=CC=C3

Origin of Product

United States

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